(R)-2-methyl-4-nitrobutanoic acid
Overview
Description
®-2-methyl-4-nitrobutanoic acid is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of a nitro group (-NO2) and a carboxylic acid group (-COOH) attached to a butane backbone. The ®-configuration indicates the specific spatial arrangement of the substituents around the chiral center, following the Cahn-Ingold-Prelog priority rules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-methyl-4-nitrobutanoic acid typically involves the nitration of a suitable precursor, such as ®-2-methylbutanoic acid. One common method includes the following steps:
Nitration: The precursor is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3), under controlled temperature conditions to introduce the nitro group at the desired position.
Purification: The reaction mixture is then neutralized and purified using techniques such as recrystallization or chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-2-methyl-4-nitrobutanoic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the nitration process, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-2-methyl-4-nitrobutanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C), or other metal catalysts.
Nitrating Agents: Concentrated sulfuric acid (H2SO4) and nitric acid (HNO3).
Esterification Catalysts: Sulfuric acid (H2SO4) or other strong acids.
Major Products Formed
Reduction: ®-2-methyl-4-aminobutanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of ®-2-methyl-4-nitrobutanoic acid.
Scientific Research Applications
®-2-methyl-4-nitrobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-methyl-4-nitrobutanoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The nitro group can undergo biotransformation, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
(S)-2-methyl-4-nitrobutanoic acid: The enantiomer of ®-2-methyl-4-nitrobutanoic acid with a different spatial arrangement of substituents.
2-methyl-4-nitrobutanoic acid: The racemic mixture containing both ®- and (S)-enantiomers.
2-methyl-4-aminobutanoic acid: The reduced form of ®-2-methyl-4-nitrobutanoic acid.
Uniqueness
®-2-methyl-4-nitrobutanoic acid is unique due to its specific ®-configuration, which can result in different biological activities and properties compared to its (S)-enantiomer or racemic mixture. The presence of both a nitro group and a carboxylic acid group allows for diverse chemical reactivity and applications in various fields.
Properties
IUPAC Name |
(2R)-2-methyl-4-nitrobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-4(5(7)8)2-3-6(9)10/h4H,2-3H2,1H3,(H,7,8)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFURNSEVIXAGV-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676889 | |
Record name | (2R)-2-Methyl-4-nitrobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88390-28-7 | |
Record name | (2R)-2-Methyl-4-nitrobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.